molecular formula H3O4P B049573 Phosphoric acid-17O4 CAS No. 116374-21-1

Phosphoric acid-17O4

Cat. No. B049573
M. Wt: 101.994 g/mol
InChI Key: NBIIXXVUZAFLBC-JCDJMFQYSA-N
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Patent
US08633317B2

Procedure details

There is further provided a process for preparing N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea phosphate in a solid crystalline form, wherein the crystalline form is Form X, comprising: a) providing a mixture comprising (i) N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea free base solid, propanol, and phosphoric acid; b) causing N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea phosphate crystalline Form X to exist in the mixture.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[P:1]([OH:5])([OH:4])([OH:3])=[O:2].[NH2:6][C:7]1[C:12]2[C:13]([C:16]3[CH:21]=[CH:20][C:19]([NH:22][C:23]([NH:25][C:26]4[CH:31]=[CH:30][CH:29]=[C:28]([F:32])[CH:27]=4)=[O:24])=[CH:18][CH:17]=3)=[CH:14][S:15][C:11]=2[C:10]([C:33]2[CH:34]=[N:35][N:36]([CH2:38][CH2:39][OH:40])[CH:37]=2)=[CH:9][N:8]=1>C(O)CC>[NH2:6][C:7]1[C:12]2[C:13]([C:16]3[CH:17]=[CH:18][C:19]([NH:22][C:23]([NH:25][C:26]4[CH:31]=[CH:30][CH:29]=[C:28]([F:32])[CH:27]=4)=[O:24])=[CH:20][CH:21]=3)=[CH:14][S:15][C:11]=2[C:10]([C:33]2[CH:34]=[N:35][N:36]([CH2:38][CH2:39][OH:40])[CH:37]=2)=[CH:9][N:8]=1.[P:1](=[O:2])([OH:5])([OH:4])[OH:3] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC)O
Step Two
Name
N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)O.NC1=NC=C(C2=C1C(=CS2)C2=CC=C(C=C2)NC(=O)NC2=CC(=CC=C2)F)C=2C=NN(C2)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
There is further provided a process

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C2=C1C(=CS2)C2=CC=C(C=C2)NC(=O)NC2=CC(=CC=C2)F)C=2C=NN(C2)CCO
Name
Type
product
Smiles
P(O)(O)(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08633317B2

Procedure details

There is further provided a process for preparing N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea phosphate in a solid crystalline form, wherein the crystalline form is Form X, comprising: a) providing a mixture comprising (i) N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea free base solid, propanol, and phosphoric acid; b) causing N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea phosphate crystalline Form X to exist in the mixture.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[P:1]([OH:5])([OH:4])([OH:3])=[O:2].[NH2:6][C:7]1[C:12]2[C:13]([C:16]3[CH:21]=[CH:20][C:19]([NH:22][C:23]([NH:25][C:26]4[CH:31]=[CH:30][CH:29]=[C:28]([F:32])[CH:27]=4)=[O:24])=[CH:18][CH:17]=3)=[CH:14][S:15][C:11]=2[C:10]([C:33]2[CH:34]=[N:35][N:36]([CH2:38][CH2:39][OH:40])[CH:37]=2)=[CH:9][N:8]=1>C(O)CC>[NH2:6][C:7]1[C:12]2[C:13]([C:16]3[CH:17]=[CH:18][C:19]([NH:22][C:23]([NH:25][C:26]4[CH:31]=[CH:30][CH:29]=[C:28]([F:32])[CH:27]=4)=[O:24])=[CH:20][CH:21]=3)=[CH:14][S:15][C:11]=2[C:10]([C:33]2[CH:34]=[N:35][N:36]([CH2:38][CH2:39][OH:40])[CH:37]=2)=[CH:9][N:8]=1.[P:1](=[O:2])([OH:5])([OH:4])[OH:3] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC)O
Step Two
Name
N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)O.NC1=NC=C(C2=C1C(=CS2)C2=CC=C(C=C2)NC(=O)NC2=CC(=CC=C2)F)C=2C=NN(C2)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
There is further provided a process

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C2=C1C(=CS2)C2=CC=C(C=C2)NC(=O)NC2=CC(=CC=C2)F)C=2C=NN(C2)CCO
Name
Type
product
Smiles
P(O)(O)(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.